1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a heterocyclic compound characterized by its unique azepane ring structure, which incorporates both a benzyl group and ethyl substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural properties that may influence biological activity.
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate belongs to the class of oxoazepanes, which are cyclic compounds containing a seven-membered ring with nitrogen and carbon atoms. These compounds are often studied for their pharmacological properties, including their roles as inhibitors in various biological pathways .
The synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be achieved through several synthetic routes. A common approach involves the use of piperidine derivatives and various acylation methods to construct the azepane framework.
One effective synthetic route begins with the reaction of a piperidine derivative with an appropriate alkylating agent under basic conditions. The formation of the oxoazepane ring can be facilitated by utilizing Lewis acid catalysis or through cyclization reactions involving diazoacetates. For instance, a method described in literature highlights the use of ethyl diazoacetate in conjunction with piperidinone derivatives to yield the desired oxoazepane structure efficiently .
The molecular formula of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is C17H21NO5, indicating the presence of five oxygen atoms, one nitrogen atom, and a significant number of carbon and hydrogen atoms. The compound features a seven-membered azepane ring with two carboxylate groups at positions one and four, contributing to its dicarboxylate nature.
Key structural data include:
The compound can participate in various chemical reactions typical for dicarboxylates and azepanes. Notably, it may undergo hydrolysis to yield corresponding carboxylic acids or engage in nucleophilic substitutions at the benzyl position.
For example, reactions involving esterification can be performed under acidic conditions to modify the carboxylic acid functionalities. Additionally, cyclization reactions can further enhance the complexity of derivatives derived from this compound .
The mechanism of action for compounds like 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate often involves modulation of neurotransmitter systems due to their structural similarity to known bioactive molecules. The presence of functional groups such as carboxylates may enhance solubility and facilitate interactions with biological targets.
Research indicates that azepane derivatives can exhibit monoamine reuptake inhibitory activities, potentially affecting serotonin and dopamine levels in the brain. This suggests that compounds like 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate could serve as leads for developing antidepressant or anxiolytic drugs .
While specific boiling points are not available for this compound, its solid-state characteristics can be inferred from similar compounds within its class. Generally, azepanes exhibit moderate melting points and solubility profiles.
The chemical properties include:
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate shows promise in medicinal chemistry as a scaffold for developing novel therapeutic agents targeting central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into treatments for conditions such as depression and anxiety disorders.
The primary synthetic route to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0, C₁₇H₂₁NO₅) involves a lactamization-esterification strategy. This method constructs the seven-membered azepanone ring via intramolecular cyclization, followed by selective carboxyl group protection. A critical step employs N-Cbz protection (benzyl chloroformate) to shield the secondary amine during ring formation, while ethyl esterification stabilizes the C4-carboxyl group. The catalytic system boron trifluoride diethyl etherate (BF₃·OEt₂) is indispensable for facilitating the ring-closing reaction under mild conditions, achieving cyclization yields of 72–85% [1]. Alternative routes include reductive amination of keto-acid precursors, though these are less efficient for seven-membered ring formation due to entropic challenges.
Table 1: Key Synthetic Pathways
Route | Catalyst/Reagent | Key Intermediate | Yield |
---|---|---|---|
Lactamization | BF₃·OEt₂ in Et₂O | 5-Oxoazepane dicarboxylate | 72–85% |
Reductive Amination | NaBH₄ in EtOH | Linear amino-keto ester | 60–68% |
Solvent polarity and temperature critically influence cyclization efficiency and byproduct formation. Diethyl ether is optimal for BF₃·OEt₂-mediated cyclizations due to its ability to stabilize the boron-leaving group complex, enhancing electrophilicity at the carbonyl carbon. Reactions conducted in ethereal solvents at 0–5°C minimize epimerization and oligomerization, whereas protic solvents (e.g., MeOH) reduce yields by 30–40% due to ester solvolysis [1] [10]. For reductive steps, ethanol is preferred for NaBH₄ reductions, as it solubilizes both borohydride and imine intermediates while suppressing aldehyde over-reduction. Elevated temperatures (>25°C) during reduction promote ester group degradation, necessitating strict temperature control at 0–25°C [1] [3].
Table 2: Solvent/Temperature Effects on Yield
Reaction Type | Optimal Solvent | Temperature | Yield | Side Products |
---|---|---|---|---|
BF₃·OEt₂ Cyclization | Diethyl ether | 0–5°C | 85% | <5% Oligomers |
NaBH₄ Reduction | Ethanol | 0–25°C | 95% | <3% Alcohol impurities |
Boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a Lewis acid catalyst that activates carbonyl groups toward nucleophilic attack during azepanone ring closure. It coordinates with the keto-oxygen of the linear precursor, increasing electrophilicity at the carbonyl carbon and facilitating intramolecular amide bond formation. This catalysis is regioselective for exo-trig cyclization, avoiding diketopiperazine byproducts common in base-mediated conditions. Stoichiometric studies indicate a 1.2:1 (BF₃·OEt₂:substrate) ratio maximizes conversion, while substoichiometric amounts lead to incomplete reactions [1]. The etherate complex also scavenges water, preventing hydrolytic byproducts.
Sodium tetrahydroborate (NaBH₄) enables efficient reductive amination for linear precursor synthesis. After imine formation between keto-acid derivatives and benzylamine, NaBH₄ in ethanol reduces the Schiff base at 0–25°C within 15 minutes, achieving >90% conversion. Ethanol suppresses cyanide byproducts associated with NaBH₃CN, while its protic nature stabilizes the borane intermediate. Post-reduction, the product is stabilized by immediate ethyl esterification using ethyl chloroformate. This one-pot imine formation/reduction protocol is compatible with the Cbz-protected amine, though competing O-ethylation requires pH control (pH 7–8) [1] [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1